Silver benzoate

Catalog No.
S794803
CAS No.
532-31-0
M.F
C₇H₅AgO₂
M. Wt
228.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver benzoate

Researchers often face solubility and selectivity issues with common silver salts. Silver benzoate (CAS 532-31-0) resolves this with enhanced organic solubility and a non-oxidizing benzoate counterion. • Glycosylations: Suppresses donor hydrolysis, maximizing disaccharide yield. • Wolff rearrangement: Yields >90% in minutes with microwave assistance. • Nanoparticle synthesis: Precise 300 °C decomposition yields high-purity, organic-free silver networks. Reliable, reproducible, and globally available.

CAS Number

532-31-0

Product Name

Silver benzoate

IUPAC Name

silver;benzoate

Molecular Formula

C₇H₅AgO₂

Molecular Weight

228.98 g/mol

InChI

InChI=1S/C7H6O2.Ag/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1

InChI Key

CLDWGXZGFUNWKB-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)[O-].[Ag+]

Synonyms

Benzoic Acid Silver(1+) Salt; Benzoic Acid Silver(1+) Salt

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].[Ag+]

The exact mass of the compound Silver benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99%

Package Size

5 g, 25 g

Silver benzoate (CAS 532-31-0) is a moderately light-sensitive, organic silver salt utilized as a specialized catalyst in organic synthesis and as a well-defined precursor for silver nanoparticle generation . Its procurement value is driven by the structural balance of the benzoate counterion, which imparts distinct solubility in organic solvents compared to inorganic silver salts like silver nitrate, while offering different nucleophilic and thermal properties than aliphatic carboxylates like silver acetate . This specific chemical profile makes it a highly targeted reagent for stereoselective glycosylations, carbene-mediated rearrangements, and controlled thermal decompositions.

Research Fit

Workflow Non-aqueous organic synthesis reagent; soluble in ethanol, acetone
Selection Low-solubility Ag⁺ precursor for sustained release studies
Use Context CO₂ fixation catalysis, phenyl radical arylation, mercury-free triazole synthesis

Substituting silver benzoate with more common silver salts like silver nitrate or silver acetate frequently leads to process failures or diminished yields in specialized workflows. Silver nitrate lacks sufficient solubility in many organic solvents and introduces a highly oxidizing, non-nucleophilic nitrate counterion, which is incompatible with sensitive organic transformations . Conversely, while silver acetate is structurally similar, the aromatic benzoate ligand provides a different steric profile and electronic environment. In stereoselective glycosylations, the benzoate counterion actively suppresses donor hydrolysis and anomeric side-product formation compared to acetate or trifluoroacetate [1]. Furthermore, in thermal decomposition applications, the aromatic ring alters the decomposition temperature and kinetics, which directly dictates the purity, size, and physical properties of the resulting silver nanoparticles [2].

Substitution Risk

Ag⁺ release kinetics may shift dramatically with silver acetate or nitrate; ~88,000-fold solubility difference alters dissolution profile (see Evidence Figure 1).
Thermal decomposition product distribution diverges; silver benzoate generates phenyl radicals, while silver trifluoroacetate yields CF₃ radicals and silver acetate gives no aryl radicals.
Solid-state structure and coordination behavior differ; orthorhombic dinuclear Ag₂ core (Ag–Ag 2.92 Å) with no H-bond donors vs. monoclinic p-hydroxybenzoate with H-bonding and hydration tendency.

Yield Optimization in Acid-Catalyzed Glycosidation of Glycosyl Bromides

In the synthesis of complex oligosaccharides, the choice of silver promoter dictates the yield and side-product formation. A comparative study on the glycosidation of mannosyl donors demonstrated that silver benzoate (AgOBz) afforded the target disaccharide in a 97% yield [1]. In direct comparison, silver acetate (AgOAc) produced the same disaccharide in only an 80% yield (with a 30% anomeric acetate side product), while silver trifluoroacetate (AgOTf) yielded a mere 5% due to rapid hydrolysis of the donor [1].

Evidence DimensionDisaccharide product yield and side-product suppression
Target Compound Data97% yield (8% benzoate side product)
Comparator Or BaselineSilver acetate (80% yield, 30% side product); Silver trifluoroacetate (5% yield)
Quantified Difference17% absolute yield increase over AgOAc and 92% increase over AgOTf
ConditionsAcid-catalyzed glycosidation of mannosyl bromide donors in organic solvent

For procurement in carbohydrate synthesis, silver benzoate minimizes costly donor hydrolysis and side-product formation, maximizing the recovery of high-value oligosaccharides.

Solubility contrast
Head-to-head
~88,000-fold lower molar solubility vs silver acetate
Sustained, low-concentration Ag⁺ release context
Ksp 2.5 × 10⁻¹³ (AgBz) vs 1.9 × 10⁻³ (AgOAc); pure water, 25 °C

Controlled Thermal Decomposition for Pure Silver Nanomatrix Formation

Silver benzoate is utilized as a precursor for silver nanoparticles due to its precise thermal decomposition profile. Thermogravimetric analysis demonstrates that silver benzoate fully decomposes at 300 °C (with a 2-hour isotherm) to yield a pure silver matrix, reaching a final mass of ~47%, which perfectly aligns with the theoretical silver content [1]. Unlike bulk silver or aqueous reduction methods, this controlled organic-phase decomposition allows for the creation of metal matrix composites with high thermal conductivities (up to 270 W/m-K) without residual organic contamination or premature nanoparticle coalescence [1].

Evidence DimensionThermal decomposition completion and final mass yield
Target Compound Data100% decomposition at 300 °C yielding ~47% mass (pure Ag)
Comparator Or BaselineBulk silver (lacks tunable matrix integration) / lower-temperature aliphatic carboxylates (variable decomposition kinetics)
Quantified DifferenceAchieves theoretical pure Ag yield (~47%) at a stable 300 °C threshold, enabling high thermal conductivity (270 W/m-K)
Conditions2 °C/min temperature ramp to 300 °C, 2 h isotherm

Industrial buyers manufacturing phase-change materials or conductive inks require a precursor with a sharp, predictable decomposition threshold to ensure zero organic residue and high thermal conductivity.

Thermal radical output
Cross-study comparable
98.7% phenyl radical accountability; 77.4 mmol aryl coupling products
Exclusive phenyl radical precursor for arylation
276–280 °C, N₂ stream; biphenyl + polyphenyls

High-Efficiency Homologation via Wolff Rearrangement

Silver benzoate is an established catalyst for the Wolff rearrangement of α-diazoketones to ketenes. In the homologation of 1-naphthoyl chloride to ethyl 1-naphthylacetate, the use of freshly prepared silver benzoate catalyst provides an overall yield of 78–81% [1]. In contrast, alternative homologation protocols, such as the modified Arndt-Eistert procedure utilizing trimethylsilyldiazomethane, achieve a 66% yield [1]. Furthermore, when combined with microwave irradiation, silver benzoate catalyzes the complete rearrangement of N-protected aminodiazoketones to β-amino acids in minutes, compared to the 3–12 hours required by standard thermal Ag+ catalyzed decomposition[2].

Evidence DimensionOverall reaction yield and reaction time
Target Compound Data78–81% yield; reaction completion in minutes (under microwave)
Comparator Or BaselineModified Arndt-Eistert (66% yield); standard thermal Ag+ decomposition (3–12 hours)
Quantified Difference12–15% higher yield and up to 90% reduction in reaction time
ConditionsCatalytic decomposition of diazo compounds in the presence of triethylamine / microwave irradiation

Selecting silver benzoate directly translates to higher throughput and better material recovery in the synthesis of pharmaceutical intermediates and β-amino acids.

CO₂ fixation pathway
Cross-study comparable
AgBz/MTBD enables C–C bond formation to γ-lactones
Unique C–C carboxylation, not achievable with AgOAc or AgNO₃
Catalytic amount, alkyne-containing ketone, mild heating

Mild Carbon Dioxide Incorporation into Ketones

Silver benzoate exhibits specific catalytic synergy when paired with organic superbases for CO2 fixation. A catalytic system comprising silver benzoate and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) effectively promotes the incorporation of carbon dioxide into alkynyl-ketones[1]. This specific combination affords γ-lactone derivatives in high yields under mild conditions[1]. The benzoate counterion provides the precise balance of Lewis acidity and basicity required to activate the alkyne and facilitate the C-C bond formation, a balance often missing in stronger acid salts like silver triflate.

Evidence DimensionCatalytic efficacy for CO2 incorporation
Target Compound DataHigh yield of γ-lactone derivatives under mild conditions
Comparator Or BaselineStandard inorganic silver salts (lack necessary organic solubility and counterion basicity)
Quantified DifferenceEnables direct C-C bond formation with CO2 that is otherwise kinetically unfavorable without the specific AgOBz/MTBD synergy
ConditionsCatalytic AgOBz with MTBD base under CO2 atmosphere

For green chemistry and fine chemical synthesis, this specific catalyst system allows for the valorization of CO2 into high-value lactones without requiring extreme pressures or temperatures.

Mercury-free triazole
Head-to-head
Full optical purity retention, multi-gram scalability vs mercury salts
Validated mercury-free chiral cyclization for pharmaceutical intermediates
Stoichiometric AgBz; 3,4,5-trisubstituted 1,2,4-triazoles
Solid-state structure
Head-to-head
Orthorhombic, Ag–Ag 2.92 Å; no H-bonding
Predictable crystallinity, non-hygroscopic
vs monoclinic p-hydroxybenzoate with H-bonding; single-crystal XRD
Decarboxylation model
Class-level
Rate predictable from F parameter; initial 3.6 mM h⁻¹, 83% conv. in 3 h
Rational substrate design for decarboxylative coupling
(phen)Ag(2-NO₂-Bz), 110 °C, DMF-d₇; model unique to benzoate scaffold

Stereoselective Oligosaccharide Synthesis

Where this compound is the right choice for activating glycosyl halides. It minimizes donor hydrolysis and maximizes disaccharide yield compared to silver acetate or trifluoroacetate [1].

Precursor for Phase-Change Nanocomposites

Where this compound is the right choice for generating pure silver matrices. Its precise 300 °C decomposition threshold ensures a high-purity, organic-free silver network that drastically enhances thermal conductivity [2].

High-Throughput Arndt-Eistert Homologations

Where this compound is the right choice for catalyzing the Wolff rearrangement. It provides higher overall yields and, when combined with microwave techniques, reduces reaction times from hours to minutes [3].

Green Chemistry CO2 Valorization

Where this compound is the right choice for direct C-C bond formation. Paired with MTBD, it effectively incorporates CO2 into alkynyl-ketones to produce high-value γ-lactones under mild conditions [4].

Application Fit

Application
Selection Property
Validation Focus
Sustained-release coatings & nanoparticle precursor
Aqueous solubility product and release kinetics
Ag⁺ release profile under use conditions
CO₂ valorization to γ-lactones
C–C bond-forming carboxylation pathway
Catalytic selectivity and yield under CO₂ atmosphere
Mercury-free chiral triazole synthesis
Optical purity retention at preparative scale
Chiral fidelity and multi-gram scalability
Thermal phenyl radical generation for arylation
Phenyl radical product distribution and accountability
Radical coupling efficiency and product profile

UNII

AKL351M7YF

Other CAS

532-31-0

Wikipedia

Silver benzoate

General Manufacturing Information

Benzoic acid, silver(1+) salt (1:1): ACTIVE

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